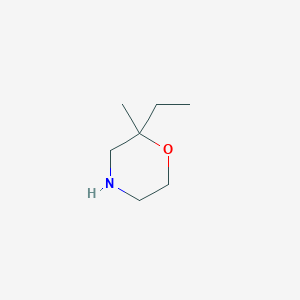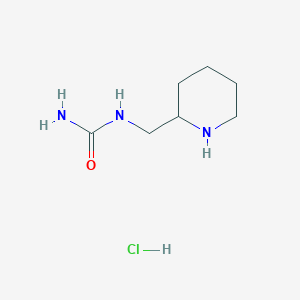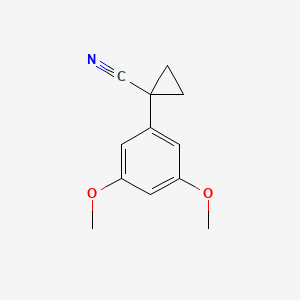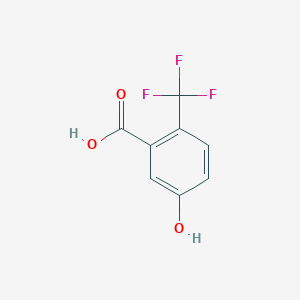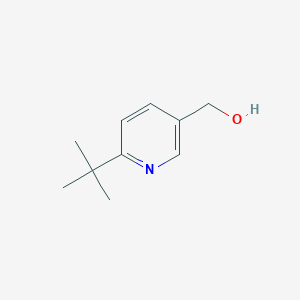
(6-Tert-butylpyridin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “(6-Tert-butylpyridin-3-yl)methanol” is C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 .
Physical And Chemical Properties Analysis
“(6-Tert-butylpyridin-3-yl)methanol” has a molecular weight of 165.24 . It is an oil at room temperature .
Scientific Research Applications
Chemical Synthesis
“(6-Tert-butylpyridin-3-yl)methanol” is used in various chemical synthesis processes. It’s a versatile compound that can be used to create a wide range of other chemicals .
Hydrogen Generation
Researchers have been exploring the use of methanol and similar compounds for hydrogen gas production. This is particularly important due to its potential to replace fossil fuels in energy storage, transportation, and various chemical processes .
Energy Storage
The compound can be used in energy storage solutions. Methanol and similar compounds have emerged as viable candidates for hydrogen carriers. Their abundance and widespread manufacture make them valuable for the storage and transportation of hydrogen .
Chemical Synthesis Research
“(6-Tert-butylpyridin-3-yl)methanol” is used in research to develop new methods for chemical synthesis. For example, researchers have utilized commercially available nickel catalysts to produce hydrogen from methanol and paraformaldehyde without needing bases or activators .
Production of Bioactive Molecules
The generated hydrogen from the process mentioned above was successfully employed in chemo- and stereo-selective partial transfer hydrogenation of alkynes. This process enabled access to bioactive molecules with enhanced synthetic value .
Advancement of Hydrogen Economy
The research opens a new avenue for COx-free hydrogen generation, contributing to the advancement of a ‘Hydrogen economy.’ The ability to harness methanol and paraformaldehyde as hydrogen carriers offers significant potential to address the challenges posed by the increasing global energy demands .
Safety and Hazards
properties
IUPAC Name |
(6-tert-butylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAWBFTVIVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Tert-butylpyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)
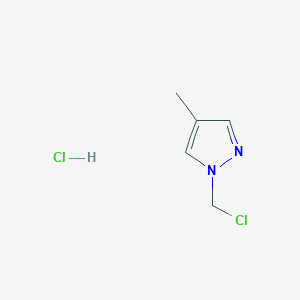
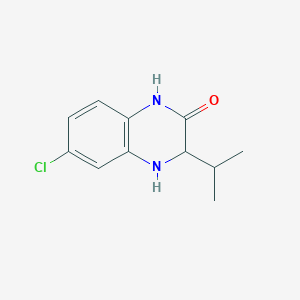
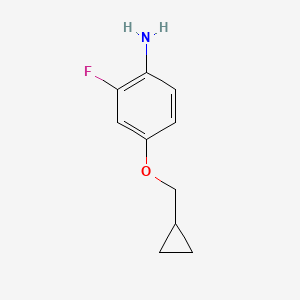
![3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-](/img/structure/B3376766.png)
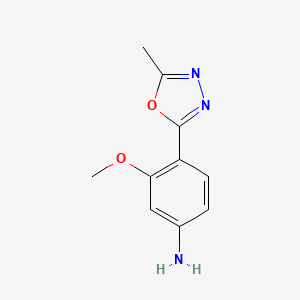
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3376779.png)
